Cas no 497060-63-6 (2-(4-Chloro-2-methylphenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone)

2-(4-Chloro-2-methylphenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone 化学的及び物理的性質
名前と識別子
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- Oprea1_667960
- 2-(4-CHLORO-2-METHYLPHENOXY)(3-PYRIDYL) 4-(2-METHOXYPHENYL)PIPERAZINYL KETONE
- 1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine
- 2-(4-Chloro-2-methylphenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone
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- MDL: MFCD01567705
- インチ: 1S/C24H24ClN3O3/c1-17-16-18(25)9-10-21(17)31-23-19(6-5-11-26-23)24(29)28-14-12-27(13-15-28)20-7-3-4-8-22(20)30-2/h3-11,16H,12-15H2,1-2H3
- InChIKey: OWXJPUCQKBWQNP-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C)C=1)OC1C(=CC=CN=1)C(N1CCN(C2C=CC=CC=2OC)CC1)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 31
- 回転可能化学結合数: 5
- 複雑さ: 586
- XLogP3: 4.7
- トポロジー分子極性表面積: 54.9
2-(4-Chloro-2-methylphenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-7978-20MG |
1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine |
497060-63-6 | >90% | 20mg |
£76.00 | 2023-04-20 | |
Key Organics Ltd | MS-7978-50MG |
1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine |
497060-63-6 | >90% | 50mg |
£102.00 | 2025-02-09 | |
abcr | AB163169-1 g |
2-(4-Chloro-2-methylphenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone |
497060-63-6 | 1 g |
€211.30 | 2023-07-20 | ||
Key Organics Ltd | MS-7978-100MG |
1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine |
497060-63-6 | >90% | 100mg |
£146.00 | 2025-02-09 | |
abcr | AB163169-10 g |
2-(4-Chloro-2-methylphenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone |
497060-63-6 | 10 g |
€482.50 | 2023-07-20 | ||
Key Organics Ltd | MS-7978-10MG |
1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine |
497060-63-6 | >90% | 10mg |
£63.00 | 2025-02-09 | |
abcr | AB163169-1g |
2-(4-Chloro-2-methylphenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone; . |
497060-63-6 | 1g |
€211.30 | 2024-06-10 | ||
abcr | AB163169-10g |
2-(4-Chloro-2-methylphenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone; . |
497060-63-6 | 10g |
€482.50 | 2024-06-10 | ||
abcr | AB163169-5g |
2-(4-Chloro-2-methylphenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone; . |
497060-63-6 | 5g |
€377.50 | 2024-06-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651555-1mg |
(2-(4-Chloro-2-methylphenoxy)pyridin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone |
497060-63-6 | 98% | 1mg |
¥464.00 | 2024-05-11 |
2-(4-Chloro-2-methylphenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
2-(4-Chloro-2-methylphenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketoneに関する追加情報
Comprehensive Overview of 2-(4-Chloro-2-methylphenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone (CAS No. 497060-63-6)
In the realm of organic chemistry and pharmaceutical research, 2-(4-Chloro-2-methylphenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone (CAS No. 497060-63-6) has garnered significant attention due to its unique structural properties and potential applications. This compound, often referred to by its systematic name or CAS number, is a piperazine derivative with a complex molecular architecture that combines aromatic and heterocyclic components. Researchers are particularly interested in its pharmacological profile, as it exhibits interactions with various biological targets, making it a subject of study in drug discovery and development.
The molecular structure of 2-(4-Chloro-2-methylphenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone features a piperazine core linked to a 3-pyridyl group and a 2-methoxyphenyl moiety. This arrangement is critical for its binding affinity and selectivity in biochemical assays. Recent studies have explored its potential as a modulator of neurotransmitter receptors, which aligns with current trends in neuroscience and mental health research. Keywords such as "piperazine derivatives in drug design" and "neuroreceptor targeting compounds" are frequently searched in academic databases, reflecting the growing interest in this area.
From a synthetic chemistry perspective, the preparation of CAS No. 497060-63-6 involves multi-step organic reactions, including condensation and coupling reactions. The compound's stability and solubility properties have been optimized for laboratory use, making it a valuable tool for medicinal chemists. Its structure-activity relationship (SAR) studies are often cited in publications focusing on central nervous system (CNS) therapeutics, a hot topic in pharmaceutical innovation. Searches for "CNS drug candidates 2023" or "piperazine-based therapeutics" frequently include references to this compound.
In addition to its pharmacological potential, 2-(4-Chloro-2-methylphenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone is also studied for its physicochemical properties, such as logP and pKa, which are crucial for understanding its bioavailability and metabolic pathways. These parameters are essential for researchers working on ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, a key focus in modern drug development. Popular queries like "ADME properties of heterocyclic compounds" often lead to discussions about this molecule.
Furthermore, the compound's crystal structure and hydrogen bonding patterns have been analyzed using X-ray diffraction techniques, providing insights into its molecular interactions. Such studies are vital for computational chemistry and molecular docking simulations, which are widely used in virtual screening campaigns. Terms like "molecular docking with piperazine derivatives" and "X-ray crystallography of bioactive compounds" are commonly associated with this research.
As the scientific community continues to explore 2-(4-Chloro-2-methylphenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone, its applications extend beyond traditional drug discovery. For instance, it has been investigated in chemical biology for probing enzyme mechanisms or as a fluorescent probe in cellular imaging. These interdisciplinary applications resonate with trending topics like "chemical tools for biological research" and "small-molecule probes in imaging."
In summary, CAS No. 497060-63-6 represents a versatile and intriguing compound with broad relevance in medicinal chemistry, neuroscience, and chemical biology. Its multifaceted properties and potential applications ensure its place in ongoing scientific discourse, making it a frequent subject of high-impact research and patent filings. For those searching "latest advances in piperazine chemistry" or "emerging CNS drug targets," this compound is undoubtedly a key player.
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